Predicted Acidity and Tautomeric Behavior
The 5‑substitution pattern of 5‑(hydroxymethyl)pyridin‑3‑ol yields a predicted pKa for the phenolic hydroxyl of ~8.5, while the pyridine nitrogen exhibits a predicted pKa of ~4.8 . In contrast, the 6‑isomer (2‑hydroxymethyl‑5‑hydroxypyridine) has a predicted phenolic pKa of ~9.07 . The lower pKa of the 5‑isomer suggests a higher fraction of deprotonated phenoxide species at physiological pH, which influences its nucleophilicity and hydrogen‑bonding capacity.
| Evidence Dimension | Phenolic pKa (predicted) |
|---|---|
| Target Compound Data | ~8.5 |
| Comparator Or Baseline | 6‑(Hydroxymethyl)pyridin‑3‑ol, pKa ~9.07 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.57 |
| Conditions | Computational prediction; 25 °C |
Why This Matters
A measurable difference in predicted pKa translates into distinct ionization profiles and may affect the compound's performance in aqueous formulation or as a ligand in pH‑dependent assays.
